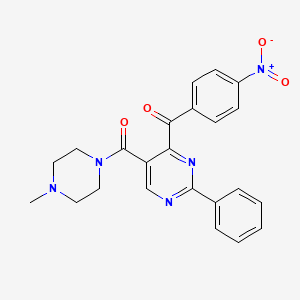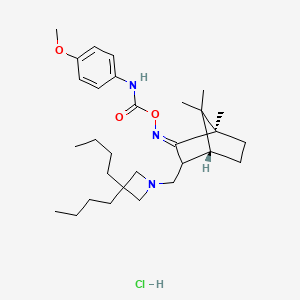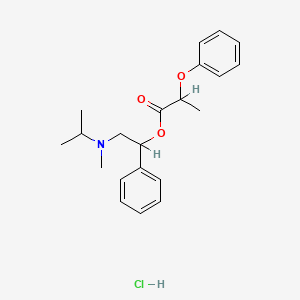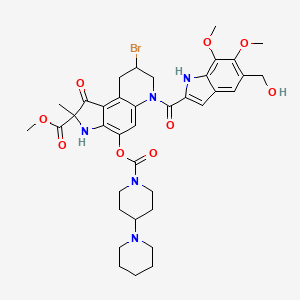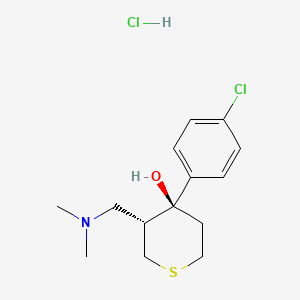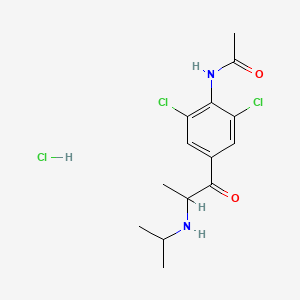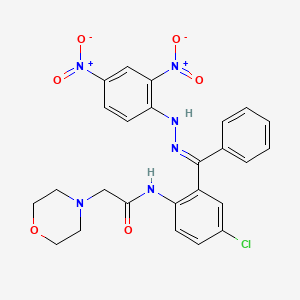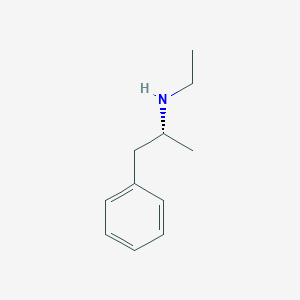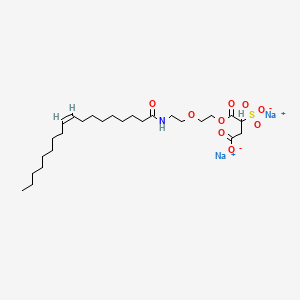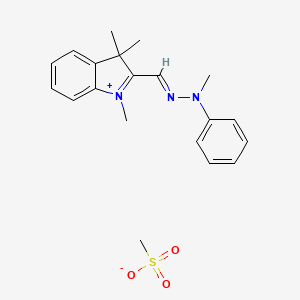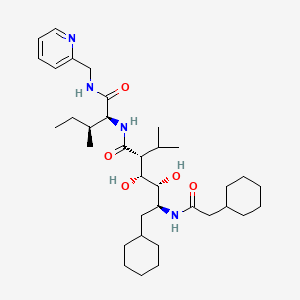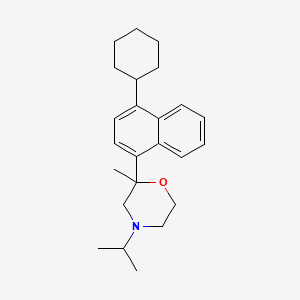
2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound with a unique structure that combines a morpholine ring with a tetrahydroindanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves the reaction of 4,5,6,7-tetrahydro-1-indanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the morpholine ring .
Scientific Research Applications
2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholinomethyl)cyclopentanone hydrochloride
- 2-(Morpholinomethyl)acrylonitrile
- Morpholine-containing heterocyclic systems
Uniqueness
2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its specific combination of a morpholine ring and a tetrahydroindanone moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
88364-21-0 |
|---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c16-14-12(10-15-5-7-17-8-6-15)9-11-3-1-2-4-13(11)14;/h12H,1-10H2;1H |
InChI Key |
CPLWIGWCVMYNDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC(C2=O)CN3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


